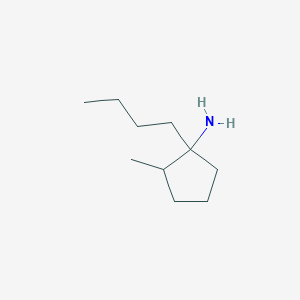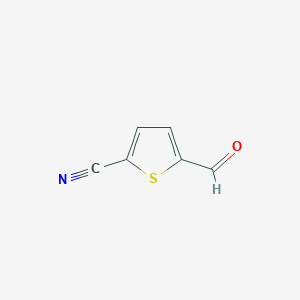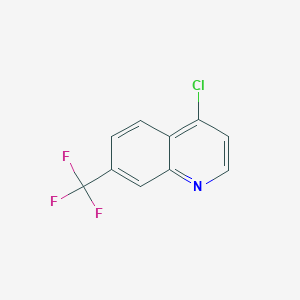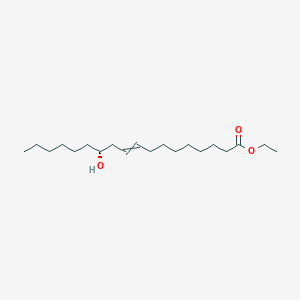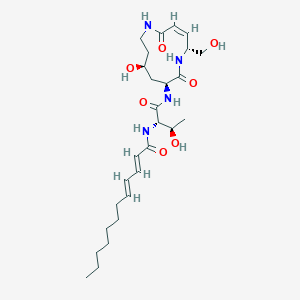
Glidobactin G
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glidobactin G is a natural product that is produced by the bacterium Burkholderia gladioli. It is a cyclic lipopeptide that has been found to possess antibacterial activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Due to its potential as a therapeutic agent, Glidobactin G has been the subject of extensive research in recent years.
Wissenschaftliche Forschungsanwendungen
Biosynthesis and Genetic Analysis
Glidobactin G, part of the glidobactin family, has been studied for its unique biosynthesis. Research has identified genes involved in its synthesis from soil bacteria, highlighting its nature as an acylated tripeptide derivative with a distinct 12-membered ring structure. This structure includes unique non-proteinogenic amino acids, providing insights into non-ribosomal peptide/polyketide synthesis mechanisms (Schellenberg, Bigler, & Dudler, 2007).
Antitumor Properties
Glidobactin G exhibits significant antitumor properties. Studies have shown its broad inhibitory activity against fungi, yeasts, and its potential in prolonging the life span of mice inoculated with leukemia cells (Oka et al., 1988).
Genome Sequencing for Drug Development
The complete genome sequence of a glidobactin-producing strain has been reported, contributing to a better understanding of glidobactin biosynthesis. This is essential for exploring its potential as an anticancer drug (Tang et al., 2015).
Enzymatic Studies and Biocatalysis
Research on glidobactin G includes studies on specific enzymes involved in its biosynthesis. For example, GlbB, a lysine 4-hydroxylase, has been characterized for its role in the hydroxylation of L-lysine, a key step in glidobactin biosynthesis (Amatuni & Renata, 2019).
Reclassification of Producing Strains
Glidobactin-producing strains have been reclassified based on genomic and phenotypic data, providing a clearer understanding of their taxonomy and potentially influencing future research directions (Tang et al., 2019).
Impact on Bacterial Virulence
The genetic cluster responsible for glidobactin synthesis in certain bacteria affects their ability to survive in host cells. For instance, inactivation of a key gene in this cluster in Burkholderia pseudomallei reduces its intracellular growth, suggesting a role in bacterial virulence (Wagley et al., 2017).
Eigenschaften
CAS-Nummer |
119259-71-1 |
|---|---|
Molekularformel |
C27H44N4O7 |
Molekulargewicht |
536.7 g/mol |
IUPAC-Name |
(2E,4E)-N-[(2S,3R)-3-hydroxy-1-[[(3Z,5R,8S,10S)-10-hydroxy-5-(hydroxymethyl)-2,7-dioxo-1,6-diazacyclododec-3-en-8-yl]amino]-1-oxobutan-2-yl]dodeca-2,4-dienamide |
InChI |
InChI=1S/C27H44N4O7/c1-3-4-5-6-7-8-9-10-11-12-24(36)31-25(19(2)33)27(38)30-22-17-21(34)15-16-28-23(35)14-13-20(18-32)29-26(22)37/h9-14,19-22,25,32-34H,3-8,15-18H2,1-2H3,(H,28,35)(H,29,37)(H,30,38)(H,31,36)/b10-9+,12-11+,14-13-/t19-,20-,21+,22+,25+/m1/s1 |
InChI-Schlüssel |
IHONJNBUCZLUOS-FIGNABQDSA-N |
Isomerische SMILES |
CCCCCCC/C=C/C=C/C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@H]1C[C@H](CCNC(=O)/C=C\[C@@H](NC1=O)CO)O |
SMILES |
CCCCCCCC=CC=CC(=O)NC(C(C)O)C(=O)NC1CC(CCNC(=O)C=CC(NC1=O)CO)O |
Kanonische SMILES |
CCCCCCCC=CC=CC(=O)NC(C(C)O)C(=O)NC1CC(CCNC(=O)C=CC(NC1=O)CO)O |
Synonyme |
glidobactin G |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



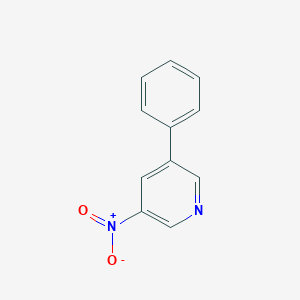
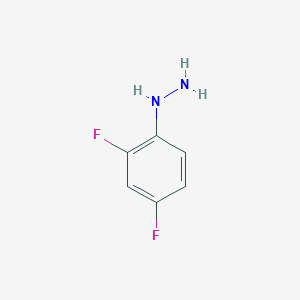
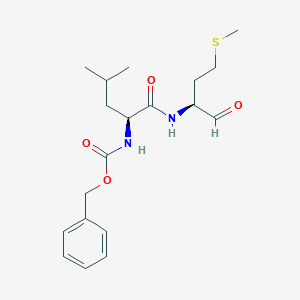
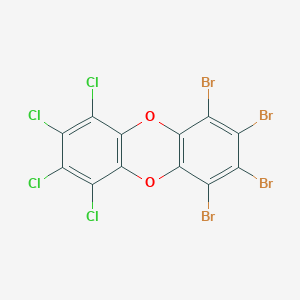
![2-Bromo-1-(3-methylbenzo[b]thiophen-2-yl)ethan-1-one](/img/structure/B56663.png)
![1-[(1H-Indole-3-yl)acetyl]-1H-benzotriazole](/img/structure/B56666.png)

